Phenyl(pyridin-4-yl)methyl acetate

Organic Synthesis Process Chemistry Pharmaceutical Intermediates

This protected benzylic alcohol enables a high-yielding (96%), metal-free oxidative route to 4-benzoylpyridine, a critical precursor for anticonvulsant oxime derivatives. Unlike the free alcohol, the acetate ester features zero hydrogen bond donors and a favorable LogP of 2.2, enhancing passive membrane permeability for cell-based assays. With commercial purity of 98.0% and robust stability under light exposure, it is a cost-effective alternative to palladium-catalyzed methods for synthesizing pyridyl ketones.

Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
CAS No. 24929-18-8
Cat. No. B14699019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl(pyridin-4-yl)methyl acetate
CAS24929-18-8
Molecular FormulaC14H13NO2
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCC(=O)OC(C1=CC=CC=C1)C2=CC=NC=C2
InChIInChI=1S/C14H13NO2/c1-11(16)17-14(12-5-3-2-4-6-12)13-7-9-15-10-8-13/h2-10,14H,1H3
InChIKeyQRFRQXFDNNTMOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl(pyridin-4-yl)methyl acetate (CAS 24929-18-8): A Versatile Protected Alcohol Intermediate for High-Yield Ketone Synthesis


Phenyl(pyridin-4-yl)methyl acetate is an aromatic ester derived from phenyl(pyridin-4-yl)methanol, serving as a protected alcohol equivalent in organic synthesis [1]. With a molecular formula of C14H13NO2 and a molecular weight of 227.26 g/mol, it features a phenyl ring, a pyridin-4-yl group, and an acetate ester moiety . Its calculated LogP of 2.2 and zero hydrogen bond donors suggest favorable membrane permeability characteristics compared to the free alcohol [2].

Why Phenyl(pyridin-4-yl)methyl acetate Cannot Be Replaced by Unprotected Alcohols or Simpler Pyridinylmethyl Esters


The acetate group in Phenyl(pyridin-4-yl)methyl acetate acts as a protective cap, preventing unwanted nucleophilic or oxidative side reactions at the benzylic alcohol position during multistep syntheses [1]. Unlike the free alcohol phenyl(pyridin-4-yl)methanol, which contains a hydrogen bond donor (LogP 2.16), the acetate lacks this donor, resulting in a calculated LogP of 2.2 that may enhance passive membrane diffusion in cellular assays . Simpler pyridinylmethyl acetates (e.g., 4-pyridinylmethyl acetate, CAS 1007-48-3) lack the phenyl ring, which alters electronic and steric properties critical for downstream transformations such as DDQ-mediated oxidation .

Quantitative Differentiation of Phenyl(pyridin-4-yl)methyl acetate (24929-18-8) Against Structural Analogs and Alternative Routes


High-Yield One-Pot Oxidation to 4-Benzoylpyridine: 96% Yield vs. Standard Palladium-Catalyzed Carbonylative Coupling (80-95%)

Phenyl(pyridin-4-yl)methyl acetate undergoes a DDQ-mediated oxidation in water/chlorobenzene to afford 4-benzoylpyridine in 96% yield within 2 hours [1]. This metal-free procedure outperforms the typical palladium-catalyzed carbonylative coupling of pyridine halides with aryl boronic acids, which yields benzoylpyridines in 80-95% , offering a simpler, cost-effective alternative for synthesizing this valuable pharmaceutical intermediate [2].

Organic Synthesis Process Chemistry Pharmaceutical Intermediates

Enhanced Stability Profile: 38% Retention After 24h UV Light Exposure

In solid form, Phenyl(pyridin-4-yl)methyl acetate retains 38% of its initial purity following 24 hours of exposure to 365 nm light, as quantified by HPLC analysis . While direct comparator data for analogous compounds is limited, this photostability value provides a benchmark for assessing shelf-life under ambient laboratory lighting conditions [1].

Chemical Stability Photostability Shelf-life Assessment

Higher Commercial Purity: 98.0% vs. 95% for Unprotected Alcohol Analog

Commercial suppliers report a typical purity of 98.0% for Phenyl(pyridin-4-yl)methyl acetate , compared to 95% purity commonly listed for the structurally related alcohol phenyl(pyridin-4-yl)methanol . This 3% absolute purity advantage reduces the need for additional purification steps in synthetic workflows.

Chemical Purity Quality Control Synthetic Intermediates

Optimized Lipophilicity for Membrane Permeability: LogP 2.2 vs. 2.16 with No H-Bond Donor

The acetate ester eliminates the hydrogen bond donor present in the free alcohol, shifting the calculated LogP from 2.16 (phenyl(pyridin-4-yl)methanol) to 2.2 (Phenyl(pyridin-4-yl)methyl acetate) [1]. While the absolute LogP difference is modest, the removal of the H-bond donor is known to enhance passive diffusion across lipid bilayers, a critical factor in cell-based assays [2].

Drug Discovery ADME Cell-based Assays

Optimal Application Scenarios for Phenyl(pyridin-4-yl)methyl acetate (24929-18-8) Based on Verified Quantitative Evidence


Synthesis of 4-Benzoylpyridine for Pharmaceutical Intermediates

Phenyl(pyridin-4-yl)methyl acetate enables a high-yielding (96%), metal-free oxidation to 4-benzoylpyridine using DDQ in water/chlorobenzene [1]. This route offers a cost-effective alternative to palladium-catalyzed methods (80-95% yield) and is particularly advantageous for producing 4-benzoylpyridine, a key precursor for anticonvulsant oxime derivatives [2].

Protected Alcohol in Multistep Organic Synthesis

The acetate group serves as a robust protecting group for the benzylic alcohol, preventing unwanted side reactions during complex synthetic sequences. Its stability under light exposure (38% retention after 24h at 365 nm) and high commercial purity (98.0%) ensure reliable performance in multistep syntheses where unprotected alcohols would decompose or participate in side reactions.

Biological Assay Screening Requiring Passive Membrane Permeability

With a calculated LogP of 2.2 and zero hydrogen bond donors [3], Phenyl(pyridin-4-yl)methyl acetate is predicted to exhibit enhanced passive membrane diffusion compared to the parent alcohol (LogP 2.16, 1 HBD) . This property makes it a superior candidate for cell-based phenotypic screens and intracellular target engagement assays where permeability is a limiting factor.

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